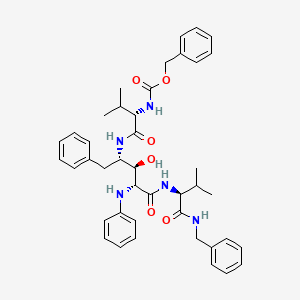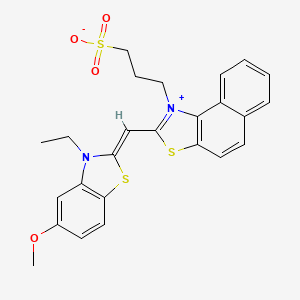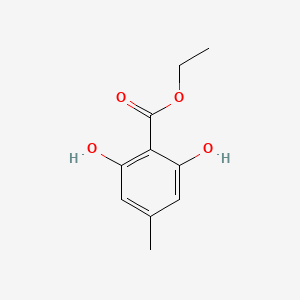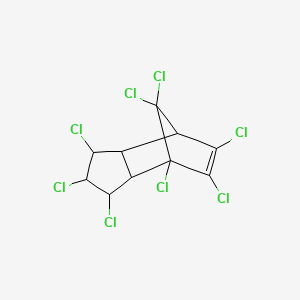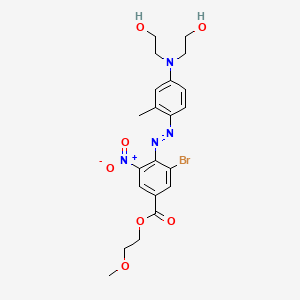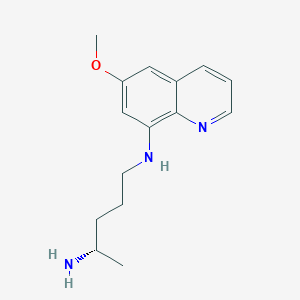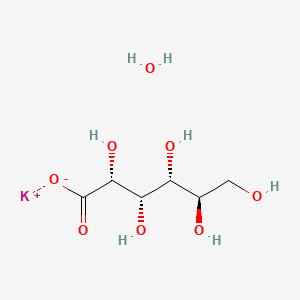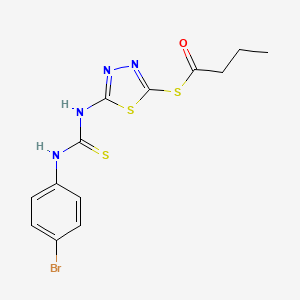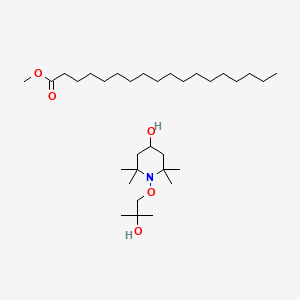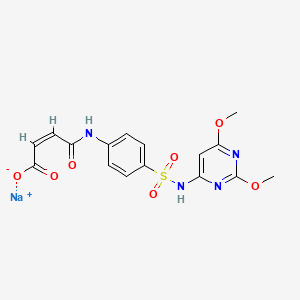
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a sulphonyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2,6-dimethoxypyrimidine with a sulphonyl chloride derivative, followed by the introduction of the phenylamino group. The final step includes the formation of the sodium salt through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. For example, the condensation reaction may be carried out in methanol with sodium hydroxide at elevated temperatures (around 85°C) for several hours, followed by purification steps such as recrystallization and filtration to obtain the final product .
化学反応の分析
Types of Reactions
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulphonyl group, converting it to a thiol or sulfide.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring, enhancing the compound’s versatility for further applications.
科学的研究の応用
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of specific proteins, thereby influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .
類似化合物との比較
Similar Compounds
4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide: Shares a similar pyrimidine and sulphonyl structure but lacks the additional phenylamino and oxoisocrotonate groups.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Contains a similar core structure with variations in the substituents attached to the phenyl ring.
Uniqueness
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
94232-24-3 |
|---|---|
分子式 |
C16H15N4NaO7S |
分子量 |
430.4 g/mol |
IUPAC名 |
sodium;(Z)-4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H16N4O7S.Na/c1-26-14-9-12(18-16(19-14)27-2)20-28(24,25)11-5-3-10(4-6-11)17-13(21)7-8-15(22)23;/h3-9H,1-2H3,(H,17,21)(H,22,23)(H,18,19,20);/q;+1/p-1/b8-7-; |
InChIキー |
IFEIDRGLYNQWDO-CFYXSCKTSA-M |
異性体SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)[O-])OC.[Na+] |
正規SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)[O-])OC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




